Intramolecular Nitrone Cycloaddition Yield: Quantitative Comparison of Ortho-Bromo Enyne Reactivity with Alternative Dipolarophiles
In the synthesis of bicyclic isooxazolidinyl enediynes, the bromoalkene 5 (derived from 1-bromo-2-(but-3-en-1-yn-1-yl)benzene) underwent Sonogashira coupling with 4-pentyn-1-ol followed by PCC oxidation and nitrone formation to yield the acyclic enediyne precursor 13. The subsequent intramolecular 1,3-dipolar cycloaddition proceeded with 75% overall yield and produced two configurational isomers in a 1:2 ratio [1]. In contrast, related intermolecular cycloaddition between bromoalkene 5 and nitrone 6 required refluxing toluene and delivered only a single regioisomer (compound 3) [1]. This demonstrates that the ortho-bromo enyne scaffold uniquely enables efficient intramolecular cycloaddition, a transformation that cannot be replicated intermolecularly with the same efficiency [1].
| Evidence Dimension | Intramolecular vs. intermolecular cycloaddition yield |
|---|---|
| Target Compound Data | 75% overall yield (intramolecular, two isomers in 1:2 ratio) |
| Comparator Or Baseline | Intermolecular cycloaddition: single regioisomer only; no yield reported for intermolecular pathway but requires separate synthesis |
| Quantified Difference | Intramolecular pathway provides bicyclic enediyne products in 75% yield; intermolecular pathway yields only monocyclic adduct and requires additional synthetic steps |
| Conditions | Intramolecular: refluxing benzene, 0.003 M, 6 h; Intermolecular: refluxing toluene |
Why This Matters
This yield differential demonstrates that the ortho-bromo enyne scaffold is specifically required for the intramolecular cycloaddition strategy; simple ortho-bromo alkenes lacking the tethered alkyne cannot access the bicyclic enediyne architecture in a single step.
- [1] Basak, A.; Ghosh, S. C. Tetrahedron Letters 2005, 46 (43), 7385–7388. DOI: 10.1016/j.tetlet.2005.08.125. View Source
